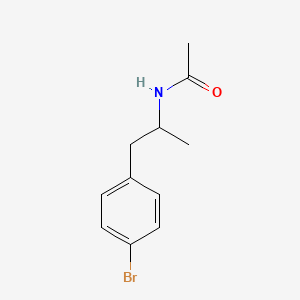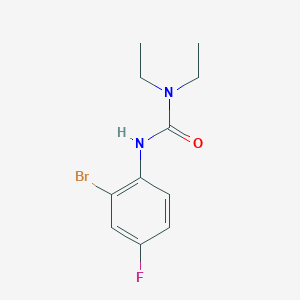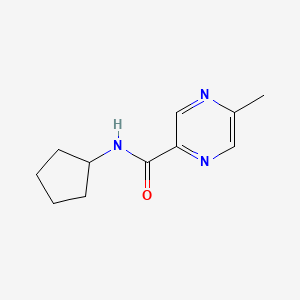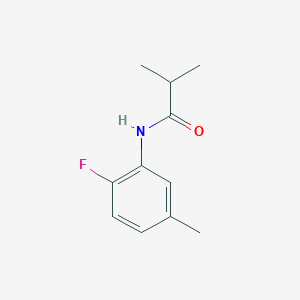
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.
Wirkmechanismus
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide specifically binds to the DNA-binding cleft of Pol I, preventing its interaction with DNA and inhibiting its ability to initiate transcription. This results in a decrease in rRNA synthesis and ribosome biogenesis, leading to the induction of DNA damage response pathways and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage response pathways, leading to the activation of p53 and other pro-apoptotic proteins. Additionally, this compound has been shown to induce senescence in cancer cells, leading to a decrease in tumor growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its specificity for Pol I transcription, allowing for targeted inhibition of rRNA synthesis. However, one limitation is its potential toxicity to normal cells, as Pol I transcription is also essential for normal cellular function.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide. One direction is the development of combination therapies, as this compound has shown efficacy in preclinical models when used in combination with other cancer therapeutics. Additionally, further studies are needed to better understand the potential toxicities of this compound and its effects on normal cellular function. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with various cancer types.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide involves several steps, including the reaction of 4-cyano-2-(dimethylamino)pyridine with cyclohexyl isocyanate, followed by the addition of N-methylmorpholine and tert-butyl carbamate. The resulting product is then subjected to hydrolysis and purification to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and ultimately inducing cell death. This compound has demonstrated efficacy in preclinical models of various cancer types, including breast, ovarian, and hematological malignancies.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)14-11-12(9-10-16-14)15(19)18(3)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNEKRVZDKSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)



![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
